1-[(5-Cyclopropyl-1,2,4-oxadiazol-3-yl)methyl]-1,4-diazepane dihydrochloride
Overview
Description
“1-[(5-Cyclopropyl-1,2,4-oxadiazol-3-yl)methyl]-1,4-diazepane dihydrochloride” is a chemical compound with the CAS Number: 1315368-72-9 . It has a molecular weight of 295.21 . The compound is typically stored at room temperature and is available in powder form .
Molecular Structure Analysis
The InChI code for this compound is 1S/C11H18N4O.2ClH/c1-4-12-5-7-15(6-1)8-10-13-11(16-14-10)9-2-3-9;;/h9,12H,1-8H2;2*1H . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a structural diagram.Physical And Chemical Properties Analysis
This compound is a powder that is stored at room temperature . Its molecular weight is 295.21 .Scientific Research Applications
Imaging and Diagnostic Applications
Benzodiazepine Receptor Imaging : A study by Kuikka et al. (1996) on a related benzodiazepine ligand, [123I]NNC 13-8241, showcased its use in imaging benzodiazepine receptor sites in the human brain using single-photon emission tomography (SPET). The ligand's slow metabolism and favorable kinetics highlighted its specificity and potential as a promising SPET ligand for brain imaging, indicating a method to study brain receptor occupancy and neuropharmacology in vivo Kuikka et al., 1996.
Neuropharmacological Research
S1PR1 Receptor Targeting : Another study evaluated a radiotracer for targeting the sphingosine-1-phosphate receptor (S1PR1), which is implicated in multiple sclerosis among other conditions. The study by Brier et al. (2022) demonstrated the tracer's safety, dosimetry, and brain uptake correlation with S1PR1 RNA expression in healthy participants, suggesting its utility in studying inflammation and neuropharmacology in clinical populations Brier et al., 2022.
Environmental and Occupational Health Studies
Exposure Monitoring : Research by Babina et al. (2012) focused on assessing environmental exposure to neurotoxic insecticides in children, demonstrating widespread chronic exposure to organophosphorus and pyrethroid compounds. This study highlights the use of chemical analysis in public health research to understand exposure levels and potential health implications in specific populations, underscoring the importance of monitoring and regulating chemical exposure for health safety Babina et al., 2012.
Safety And Hazards
properties
IUPAC Name |
5-cyclopropyl-3-(1,4-diazepan-1-ylmethyl)-1,2,4-oxadiazole;dihydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18N4O.2ClH/c1-4-12-5-7-15(6-1)8-10-13-11(16-14-10)9-2-3-9;;/h9,12H,1-8H2;2*1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YGNZORFYUUIYAT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCN(C1)CC2=NOC(=N2)C3CC3.Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20Cl2N4O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-[(5-Cyclopropyl-1,2,4-oxadiazol-3-yl)methyl]-1,4-diazepane dihydrochloride |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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